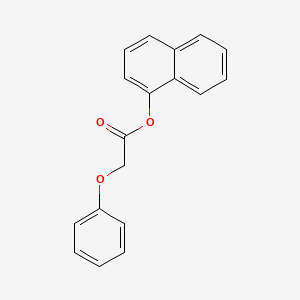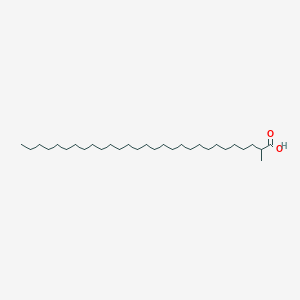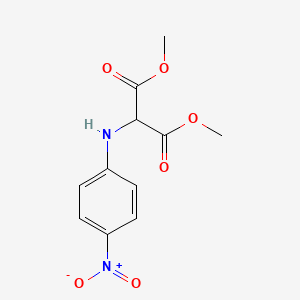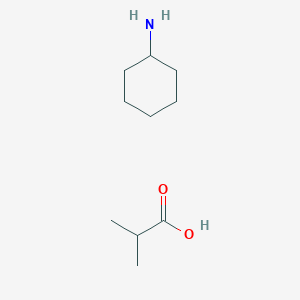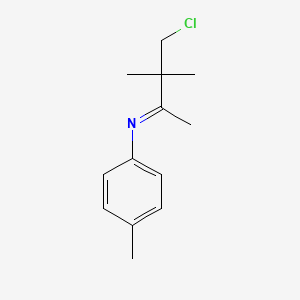
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or ketone, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-4-Chloro-3,3-dimethylbutan-2-imine: Lacks the methylphenyl group.
(2E)-4-Chloro-N-(4-methylphenyl)butan-2-imine: Lacks the dimethyl group.
Uniqueness
The presence of both the chloro and methylphenyl groups in (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propriétés
Numéro CAS |
115437-04-2 |
|---|---|
Formule moléculaire |
C13H18ClN |
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
4-chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine |
InChI |
InChI=1S/C13H18ClN/c1-10-5-7-12(8-6-10)15-11(2)13(3,4)9-14/h5-8H,9H2,1-4H3 |
Clé InChI |
SXPZYOLARLOEIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C)C(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
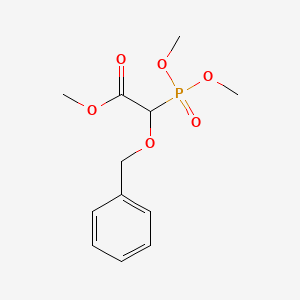

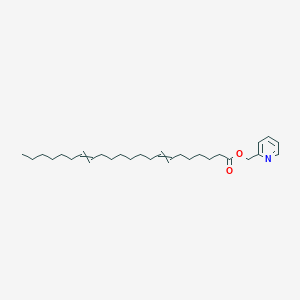
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
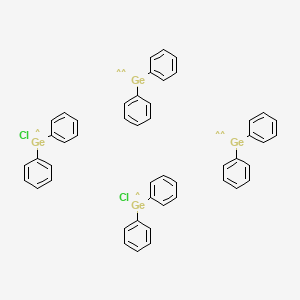
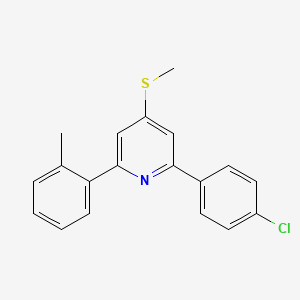
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
